
Loratadine hydrochloride
Overview
Description
Loratadine hydrochloride is a useful research compound. Its molecular formula is C22H24Cl2N2O2 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Loratadine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Loratadine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Use in Pregnancy : Loratadine does not present a major teratogenic risk when used in human pregnancy. A study by Diav-Citrin et al. (2003) found no significant increase in the rate of congenital anomalies in pregnancies exposed to loratadine compared to other antihistamines and nonteratogenic controls (Diav-Citrin et al., 2003).
Biotransformation by Fungi : Keerthana and Vidyavathi (2018) studied the ability of fungi to biotransform loratadine to its active metabolite, desloratadine. They found that certain fungi can convert loratadine to desloratadine and other metabolites, which may have implications for pharmaceutical manufacturing (Keerthana & Vidyavathi, 2018).
Ocular Drying Effects : Loratadine's use has been associated with ocular drying effects. A study by Ousler, Workman, and Torkildsen (2007) found that systemic loratadine treatment led to a significant reduction in tear volume and tear flow, indicating increased ocular surface damage (Ousler, Workman, & Torkildsen, 2007).
Inhibition of Histamine Release : Research by Miadonna et al. (1994) revealed that loratadine can inhibit histamine release from human basophils, indicating potential anti-inflammatory properties beyond its antihistamine activity (Miadonna et al., 1994).
Risk of Hypospadias : Schwarz et al. (2008) conducted a meta-analysis to assess the association between loratadine use during pregnancy and the risk of hypospadias in male offspring. The results, however, did not conclusively establish a significant risk (Schwarz et al., 2008).
Therapeutic Effect on Pruritus : A study by Langeland, Fagertun, and Larsen (1994) evaluated the efficacy of loratadine in managing pruritus in patients with atopic dermatitis, demonstrating significant relief compared to placebo (Langeland, Fagertun, & Larsen, 1994).
Pharmacokinetics and Tissue Distribution : Zhang et al. (2020) developed a new LC-MS/MS method to quantify loratadine and its metabolites in plasma and tissues, revealing insights into the drug's pharmacokinetics and distribution in specific tissues, indicating its potential role in immune-mediated allergic inflammation (Zhang et al., 2020).
properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWMKTXPAFUTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loratadine hydrochloride | |
CAS RN |
444995-23-7 | |
| Record name | Loratadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444995-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loratadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444995237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORATADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ46SZY8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



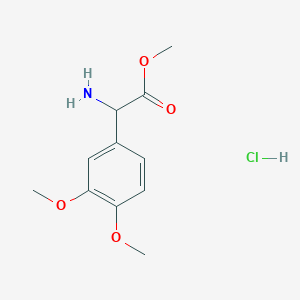
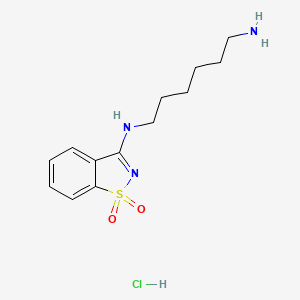
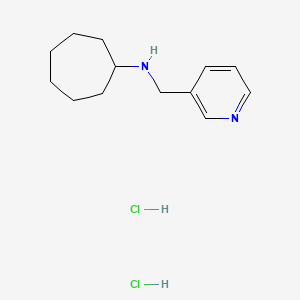
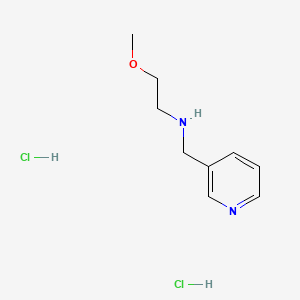
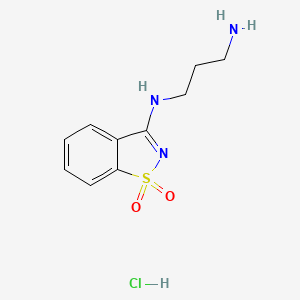
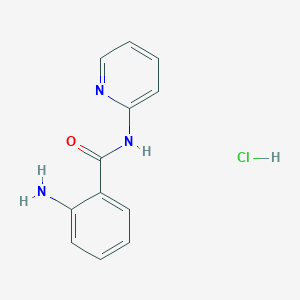
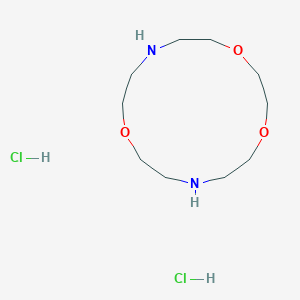
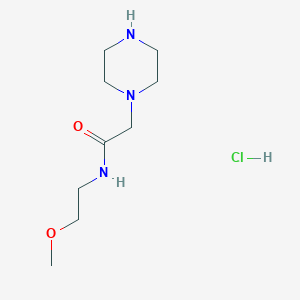
![(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;hydrochloride](/img/structure/B8087824.png)

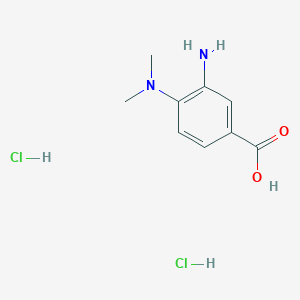
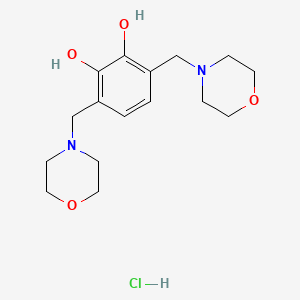
![4-[1-(2-Methoxyphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol;hydrochloride](/img/structure/B8087845.png)
![Ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-nitrophenyl)thiophene-3-carboxylate (HCl)](/img/structure/B8087851.png)